N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F4N3O2/c1-13-28-19-8-3-2-7-17(19)22(32)30(13)16-9-10-18(24)20(12-16)29-21(31)14-5-4-6-15(11-14)23(25,26)27/h2-12H,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRISFNMURWZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide typically involves a multi-step organic synthesis process:
Synthesis of the quinazolinone core: : The quinazolinone structure is formed through the cyclization of appropriate precursors under high-temperature conditions with catalysts to achieve the desired quinazolinone ring.
Fluoro substituent introduction: : An appropriate fluoro derivative is then introduced via nucleophilic substitution reactions to attach the fluoro group at the specified position on the aromatic ring.
Formation of the final benzamide structure: : The trifluoromethylbenzamide moiety is incorporated through an amide coupling reaction, involving the activation of a carboxylate group and subsequent reaction with an amine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Enhanced reaction conditions, such as optimized temperature, pressure, and catalysis, ensure high yield and purity. Automation and continuous flow processes are commonly employed to increase efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the quinazolinone ring, forming various oxidized derivatives.
Reduction: : The compound exhibits potential for reduction reactions, especially at the carbonyl groups, leading to the formation of alcohols or amines.
Substitution: : The fluoro and trifluoromethyl groups can undergo substitution reactions, introducing different functional groups and creating new derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: : Hydride donors like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles such as amines or thiols, often under acidic or basic catalysis.
Major Products
The major products formed from these reactions vary based on the reaction conditions but often include substituted quinazolinone derivatives, reduced amide analogs, and various fluorinated benzamides.
Scientific Research Applications
Chemistry
The compound serves as a building block in the synthesis of more complex molecules, exploring its reactivity and versatility in various organic reactions.
Biology
It is investigated for its potential as an enzyme inhibitor, affecting biological pathways that involve quinazolinone structures.
Medicine
Preliminary studies explore its potential as a therapeutic agent, particularly in cancer research, due to its unique structural properties and interaction with biological targets.
Industry
In the chemical industry, it is used in developing new materials and as a catalyst in certain reactions, exploiting its stability and reactivity under different conditions.
Mechanism of Action
Molecular Targets
The compound's mechanism of action primarily involves its interaction with specific enzymes or receptors in biological systems. Its structural features allow it to bind to active sites, inhibiting enzyme activity or altering receptor function.
Pathways Involved
Enzyme inhibition: : By binding to the active site of enzymes, it prevents substrate binding and subsequent catalysis.
Receptor modulation: : Its interaction with receptors can trigger or inhibit specific signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzamide-based analogs, differing primarily in the heterocyclic core and substituents. Below is a detailed comparison:
Structural and Functional Group Analysis
N-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide (CAS 512824-79-2)
- Molecular Formula : C₁₈H₁₂F₄N₄O₃
- Key Features :
- Replaces the quinazolinone core with a 4-nitro-pyrazole group.
- Retains the 3-(trifluoromethyl)benzamide backbone and fluorine substituent.
N-((3-(4-Methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide (CAS 954720-60-6)
- Molecular Formula : C₁₉H₁₇F₃N₂O₄
- Key Features :
- Features an oxazolidinone core with a 4-methoxyphenyl substituent.
- The 3-(trifluoromethyl)benzamide group is retained.
N-[2-Fluoro-5-(methylsulphonyl)phenyl]-3-(trifluoromethyl)benzamide
- Key Features :
- Substitutes the quinazolinone with a methylsulphonyl (-SO₂CH₃) group.
- Retains the 3-(trifluoromethyl)benzamide and fluorine substituents.
N-[2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]-4-methyl-3-nitrobenzamide
- Molecular Formula : C₂₂H₁₆FN₅O₄
- Key Features :
- Replaces quinazolinone with a pyrido[2,3-d]pyrimidinone core.
- Introduces a nitro group on the benzamide ring. Implications: The pyridopyrimidinone core may offer enhanced π-π stacking interactions in biological targets .
Physicochemical and Spectral Comparisons
- Lipophilicity: The trifluoromethyl group in all analogs enhances lipophilicity, but the heterocyclic core modulates this property.
- Spectral Confirmation : IR and NMR data from analogous compounds (e.g., triazoles in ) highlight methods for confirming tautomeric forms and substituent positions, which are likely applicable to the target compound .
Data Table: Structural and Molecular Comparison
*Calculated values due to lack of direct evidence.
Research Findings and Implications
- Synthetic Routes: highlights the use of sodium hydroxide-mediated cyclization and alkylation for triazole derivatives, which may inform the synthesis of the target compound’s quinazolinone core .
- Crystallographic Analysis : Tools like Mercury CSD () could aid in analyzing packing patterns and intermolecular interactions, critical for optimizing solid-state properties .
Biological Activity
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHFNO
- Molecular Weight : 441.4 g/mol
- CAS Number : 941895-13-2
The structure features a quinazolinone core, which is known for various pharmacological properties, including anticancer activity.
Research indicates that quinazoline derivatives often exhibit their biological effects through several mechanisms:
- Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways.
- Anticancer Activity : The compound has shown potential in inhibiting the growth of various cancer cell lines, particularly by targeting specific enzymes involved in tumor proliferation and survival.
- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to active sites of targeted proteins, enhancing its potential as a therapeutic agent.
Anticancer Properties
A significant body of research has focused on the anticancer properties of quinazoline derivatives. For instance, studies have demonstrated that related compounds exhibit potent inhibitory activity against various cancer cell lines:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | MCF7 (Breast) | 0.096 |
| 2-f4-[(3-Fluoro-phenylimino)-methyl]-phenoxymethylg-3-methyl-3H-quinazolin-4-one | A549 (Lung) | 0.010 |
The compound under discussion may exhibit similar or enhanced activity due to its unique structural modifications.
Inhibition of Specific Enzymes
The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression:
- EGFR Inhibition : Quinazoline derivatives have been shown to inhibit epidermal growth factor receptor (EGFR), a key player in many cancers.
- Carbonic Anhydrase Inhibition : Some studies indicate potential inhibitory effects on carbonic anhydrase, which is involved in pH regulation and tumor growth.
Recent Advances in Quinazoline Derivatives
Recent literature highlights various studies focusing on the synthesis and biological evaluation of quinazoline derivatives:
- Synthesis and Evaluation : A study synthesized multiple quinazoline derivatives and evaluated their cytotoxicity against human cancer cell lines such as MCF7 and HepG2. The most potent compounds displayed IC values in the low micromolar range .
- Molecular Docking Simulations : Molecular docking studies have been employed to predict binding affinities and interactions with target proteins, indicating that the compound may effectively inhibit key pathways involved in cancer progression .
Q & A
Q. What are the optimal synthetic routes for N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide?
Methodological Answer: The synthesis of this compound requires multi-step organic transformations. A plausible route involves:
Quinazolinone Core Formation : Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions to generate the 4-oxoquinazoline scaffold .
Phenyl Substitution : Introduction of the 2-fluoro-5-aminophenyl group via nucleophilic aromatic substitution or Buchwald–Hartwig amination .
Benzamide Coupling : Activation of 3-(trifluoromethyl)benzoic acid using EDC/HOBt or T3P® reagents, followed by coupling with the intermediate amine to form the benzamide moiety .
Key challenges include regioselectivity in substitution reactions and purification of intermediates via column chromatography or recrystallization.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Characterization :
- 1H/13C NMR : Analyze aromatic proton environments (e.g., fluoro-substituted phenyl at δ 7.1–7.8 ppm) and carbonyl signals (quinazolinone C=O at ~170 ppm in 13C NMR) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
- X-ray Crystallography : Resolve ambiguity in regiochemistry for the trifluoromethylbenzamide group .
- Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and F .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with varying substituents on the quinazolinone (e.g., methyl to ethyl at position 2) to assess steric/electronic effects .
- Benzamide Variations : Replace trifluoromethyl with cyano or nitro groups to modulate lipophilicity and target binding .
- Fluorine Scanning : Introduce fluorine at alternative positions on the phenyl ring to enhance metabolic stability .
- In Silico Docking : Use molecular dynamics simulations to predict binding affinity to kinases or other targets .
Q. What experimental strategies resolve contradictions in solubility and bioavailability data for this compound?
Methodological Answer:
- Solubility Enhancement :
- Salt Formation : Screen counterions (e.g., HCl, mesylate) to improve aqueous solubility .
- Co-crystallization : Explore co-formers like cyclodextrins to stabilize the amorphous phase .
- Bioavailability Profiling :
- PAMPA Assay : Measure passive permeability across artificial membranes .
- Microsomal Stability : Quantify metabolic degradation using liver microsomes (e.g., t1/2 >30 min for viable candidates) .
Q. How can computational methods predict regioselectivity in derivatization reactions?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for nucleophilic attacks on the quinazolinone core .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for benzamide coupling .
- Reactor Design : Apply ICReDD’s reaction path search methods to minimize trial-and-error in optimizing regioselectivity .
Q. What protocols validate the compound’s mechanism of action in kinase inhibition assays?
Methodological Answer:
- Kinase Panel Screening : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR) at 1 µM to identify primary targets .
- IC50 Determination : Perform dose-response assays (0.1–100 µM) using ADP-Glo™ or fluorescence polarization .
- Cellular Validation : Assess antiproliferative effects in cancer cell lines (e.g., HCT-116) with Western blotting for phospho-kinase suppression .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported IC50 values across studies?
Methodological Answer:
- Standardized Assay Conditions : Normalize variables (e.g., ATP concentration, incubation time) .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics .
- Meta-Analysis : Aggregate data from 5+ independent studies using Bayesian statistics to calculate weighted IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
